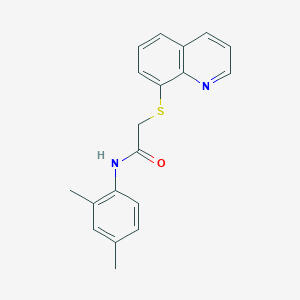![molecular formula C14H12ClN3OS B5767412 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)
2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPB is a thioamide derivative that has been synthesized using various methods and has been found to exhibit promising biological activities, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is not fully understood, but it has been suggested that it acts by inhibiting the activity of protein kinase C, an enzyme that plays a key role in cellular signaling pathways. 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Biochemical and Physiological Effects
2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has also been found to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has been found to exhibit significant biological activities. However, 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has some limitations, including its low solubility in water and its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
For research include the development of new synthetic methods to increase the yield and purity of 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, the investigation of its potential as a neuroprotective agent, and the development of new formulations to improve its solubility and reduce toxicity. Furthermore, 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide could be used as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Synthesemethoden
2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide can be synthesized using various methods, including the reaction between 2-chlorobenzoyl chloride and 6-methyl-2-pyridinylamine followed by the introduction of a thioamide group. Another method involves the reaction between 2-chlorobenzoyl isothiocyanate and 6-methyl-2-pyridinylamine. These methods have been optimized to increase the yield and purity of 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor, antifungal, and antibacterial activities. 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has also been investigated for its potential as a neuroprotective agent and as an inhibitor of protein kinase C. Furthermore, 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-5-4-8-12(16-9)17-14(20)18-13(19)10-6-2-3-7-11(10)15/h2-8H,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLHTIQGFZOWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5767333.png)
![N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5767342.png)
![2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767352.png)

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)






![4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5767425.png)
![methyl 4,5-dimethoxy-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5767432.png)
